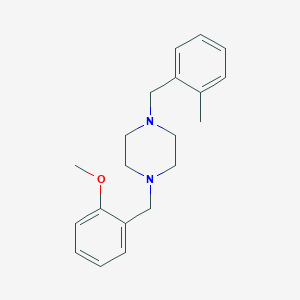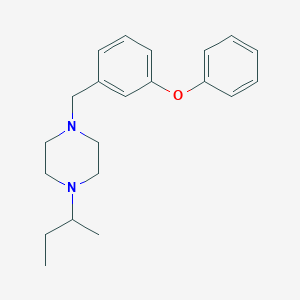![molecular formula C14H14BrN3O4S B10879512 {(2E)-2-[(2E)-(5-bromo-2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B10879512.png)
{(2E)-2-[(2E)-(5-bromo-2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{2-[(5-BROMO-2-ETHOXYPHENYL)METHYLENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)ACETIC ACID is a complex organic compound featuring a thiazolone ring, a hydrazone linkage, and a brominated ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(5-BROMO-2-ETHOXYPHENYL)METHYLENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)ACETIC ACID typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 5-bromo-2-ethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
-
Cyclization to Thiazolone: : The hydrazone intermediate is then reacted with thioglycolic acid in the presence of a base such as sodium acetate. This cyclization reaction forms the thiazolone ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolone ring and the ethoxyphenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine. Sodium borohydride is a typical reducing agent used for this purpose.
-
Substitution: : The bromine atom in the ethoxyphenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Products include oxidized derivatives of the thiazolone ring.
Reduction: Products include the corresponding amine derivatives.
Substitution: Products include substituted derivatives at the bromine position.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential pharmacological activities The presence of the thiazolone ring and hydrazone linkage suggests possible antimicrobial, anti-inflammatory, and anticancer properties
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its structural features make it a candidate for use in advanced material science applications.
Mechanism of Action
The mechanism by which 2-(2-{2-[(5-BROMO-2-ETHOXYPHENYL)METHYLENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)ACETIC ACID exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and thiazolone moieties. These interactions can modulate biological pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-{2-[(5-BROMO-2-METHOXYPHENYL)METHYLENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)ACETIC ACID: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-{2-[(5-CHLORO-2-ETHOXYPHENYL)METHYLENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)ACETIC ACID: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 2-(2-{2-[(5-BROMO-2-ETHOXYPHENYL)METHYLENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)ACETIC ACID lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the bromine atom and ethoxy group differentiates it from other similar compounds, potentially leading to unique interactions and effects.
This detailed overview provides a comprehensive understanding of 2-(2-{2-[(5-BROMO-2-ETHOXYPHENYL)METHYLENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)ACETIC ACID, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H14BrN3O4S |
|---|---|
Molecular Weight |
400.25 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-(5-bromo-2-ethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C14H14BrN3O4S/c1-2-22-10-4-3-9(15)5-8(10)7-16-18-14-17-13(21)11(23-14)6-12(19)20/h3-5,7,11H,2,6H2,1H3,(H,19,20)(H,17,18,21)/b16-7+ |
InChI Key |
UNVYSPMXWSALTO-FRKPEAEDSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NN=C2NC(=O)C(S2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879432.png)
![3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10879438.png)
![4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B10879446.png)
![2-[12-(4-chlorophenyl)-11-imino-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethanol](/img/structure/B10879454.png)
![3-[({[5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879459.png)
![Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10879471.png)


![S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate](/img/structure/B10879485.png)
![1-[3-(dibutylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879493.png)
![2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B10879503.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-({4-methyl-3,5-bis[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10879506.png)
![N-[4-(benzyloxy)phenyl]-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B10879514.png)
